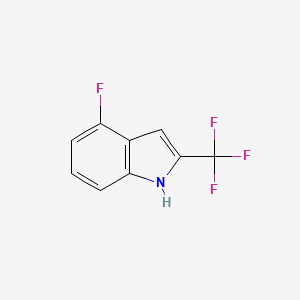

4-Fluoro-2-(trifluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBRQHXUULAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Trifluoromethyl 1h Indole and Its Core Structure

Classical Indole (B1671886) Annulation Strategies and Adaptations for Fluorinated Precursors

Traditional methods for indole synthesis have been adapted to incorporate fluorine and trifluoromethyl groups, often requiring careful consideration of precursor stability and reaction regioselectivity.

Fischer Indole Synthesis Variations

The Fischer indole synthesis, a robust method for indole formation, involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgthermofisher.com For the synthesis of 4-Fluoro-2-(trifluoromethyl)-1H-indole, a plausible route involves the condensation of (3-fluorophenyl)hydrazine (B1330474) with a trifluoromethyl-containing carbonyl compound, such as 1,1,1-trifluoroacetone or ethyl trifluoroacetoacetate, to form the corresponding hydrazone. Subsequent treatment with an acid catalyst induces cyclization. wikipedia.orgthermofisher.com

The choice of acid catalyst is critical, particularly when electron-withdrawing groups like fluorine and trifluoromethyl are present, as they can deactivate the aromatic ring towards electrophilic attack. rsc.org While Brønsted acids like sulfuric acid, hydrochloric acid, and polyphosphoric acid are commonly used, Lewis acids such as zinc chloride, boron trifluoride, and iron chloride can also be effective. wikipedia.org The reaction conditions, including temperature and solvent, must be carefully optimized to achieve good yields and prevent the formation of side products. The regioselectivity of the cyclization is generally directed by the substitution pattern of the phenylhydrazine (B124118), with the indole nitrogen originating from the N1 position of the hydrazine. wikipedia.org

Table 1: Key Parameters in Fischer Indole Synthesis of Fluorinated Indoles

| Parameter | Considerations for 4-Fluoro-2-(trifluoromethyl)-1H-indole |

| Arylhydrazine Precursor | (3-Fluorophenyl)hydrazine |

| Carbonyl Precursor | 1,1,1-Trifluoroacetone or Ethyl trifluoroacetoacetate |

| Acid Catalyst | Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) |

| Reaction Conditions | Elevated temperatures are typically required. |

| Regioselectivity | Primarily determined by the position of the fluorine on the phenylhydrazine. |

Bartoli Indole Synthesis and Modifications

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgmdpi.com The standard mechanism involves a rsc.orgrsc.org-sigmatropic rearrangement that is facilitated by the steric bulk of the ortho-substituent. wikipedia.orgmdpi.com A direct synthesis of 4-fluoroindoles via the traditional Bartoli route is challenging due to the regiochemical outcome favoring 7-substitution.

However, modifications to the Bartoli synthesis can potentially alter this regioselectivity. One such modification, the Dobbs modification, utilizes an ortho-bromine as a directing group, which is subsequently removed. wikipedia.org This suggests that a carefully chosen precursor, such as a 2,5-disubstituted nitroarene, might be employed to direct the cyclization to the 4-position. For instance, starting with 1-bromo-2-fluoro-5-nitrobenzene and a trifluoromethyl-containing vinyl Grignard reagent, followed by debromination, could theoretically yield the desired 4-fluoroindole (B1304775). The reaction requires at least three equivalents of the Grignard reagent and is typically performed at low temperatures. wikipedia.orgmdpi.com

Table 2: Potential Bartoli Synthesis Approach for 4-Substituted Indoles

| Step | Description |

| 1. Precursor Selection | An ortho-substituted nitroarene with a directing group at a position that favors 4-substitution after cyclization and a removable group. |

| 2. Grignard Reaction | Reaction with a trifluoromethylated vinyl Grignard reagent. |

| 3. Cyclization | The rsc.orgrsc.org-sigmatropic rearrangement leads to the indole core. |

| 4. Post-modification | Removal of the directing group to yield the final 4-fluoroindole. |

Nenitzescu Indole Synthesis and Fluorine-Mediated Regioselectivity

The Nenitzescu indole synthesis typically produces 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The synthesis of a 4-fluoroindole derivative using this method would necessitate the use of a fluorinated benzoquinone. The regioselectivity of the initial Michael addition of the enamine to the benzoquinone is a critical factor and is influenced by the electronic and steric nature of the substituents on both reactants. mdpi.comwikipedia.org

For the synthesis of a 4-fluoro-2-trifluoromethyl-5-hydroxyindole, one would start with 2-fluorobenzoquinone and an enamine derived from a trifluoromethyl-β-ketoester, such as ethyl 3-amino-4,4,4-trifluorobut-2-enoate. The reaction is often catalyzed by acids and proceeds best in polar solvents. wikipedia.org The final position of the substituents on the indole ring is determined by the initial Michael addition and subsequent cyclization and elimination steps. Studies on the Nenitzescu reaction with substituted quinones have shown that the regiochemical outcome can be complex, and a mixture of isomers may be obtained. mdpi.com

Transition Metal-Catalyzed Approaches for C-H Functionalization and Cyclization

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity in the construction of complex molecules like 4-Fluoro-2-(trifluoromethyl)-1H-indole.

Palladium-Catalyzed Direct C-H Trifluoromethylation and Cyclization

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. One potential approach to 4-Fluoro-2-(trifluoromethyl)-1H-indole is the direct C-H trifluoromethylation of a pre-formed 4-fluoroindole. This would involve the use of a palladium catalyst and a trifluoromethylating agent. nih.gov However, controlling the regioselectivity of C-H functionalization on the indole ring can be challenging.

A more convergent approach is the palladium-catalyzed cyclization of appropriately substituted precursors. The Larock indole synthesis, for example, involves the palladium-catalyzed reaction of an ortho-iodoaniline with an alkyne. wikipedia.orgsynarchive.com A variation of this could involve the reaction of 2-iodo-5-fluoroaniline with a trifluoromethyl-containing alkyne. The reaction typically employs a palladium(II) catalyst, a base, and a ligand such as triphenylphosphine. wikipedia.org The regioselectivity of the alkyne insertion is a key consideration in this synthesis. Recent developments have shown that the trifluoromethyl group itself can direct the regioselectivity in Larock indole syntheses. nih.gov

Another palladium-catalyzed strategy involves the cyclization of bromoenynamides, which could be adapted for the synthesis of fluorinated indole frameworks.

Table 3: Overview of a Potential Palladium-Catalyzed Synthesis of 4-Fluoro-2-(trifluoromethyl)-1H-indole

| Reaction Type | Starting Materials | Key Reagents |

| Larock Indole Synthesis | 2-Iodo-5-fluoroaniline, trifluoromethyl-substituted alkyne | Pd(OAc)₂, PPh₃, base (e.g., K₂CO₃) |

| Cacchi-type Cyclization | 3-Fluoro-2-iodotrifluoroacetanilide, terminal alkyne, aryl bromide | Palladium catalyst, base |

| Direct C-H Trifluoromethylation | 4-Fluoroindole | Palladium catalyst, trifluoromethylating agent |

Cacchi and colleagues have reported the synthesis of 3-aryl-4-fluoro-2-substituted-1H-indoles via a cascade Sonogashira-Cacchi reaction of 3-fluoro-2-iodotrifluoroacetanilide with terminal alkynes and aryl bromides, showcasing the utility of palladium catalysis in constructing fluorinated indoles. mdpi.com

Copper-Mediated Oxidative Trifluoromethylation Routes

Copper-catalyzed or -mediated reactions provide a valuable alternative for the synthesis of trifluoromethylated heterocycles. One approach is the direct C2-trifluoromethylation of a 4-fluoroindole using a copper catalyst and a trifluoromethyl source like CF₃SO₂Na (Langlois reagent) or Togni's reagent. wikipedia.org These reactions often proceed via a radical mechanism and require an oxidant.

Alternatively, a domino trifluoromethylation/cyclization strategy can be employed. This could involve the reaction of a fluorinated 2-alkynylaniline with a copper-based trifluoromethylating reagent. The reaction would proceed through the addition of a trifluoromethyl group to the alkyne, followed by an intramolecular cyclization to form the indole ring. Copper-mediated three-component reactions of o-iodoanilines, anilines, and ethyl trifluoropyruvate have also been reported for the synthesis of 2-trifluoromethylbenzimidazoles, a strategy that could potentially be adapted for indole synthesis. rsc.org

Table 4: Potential Copper-Mediated Synthetic Pathways

| Method | Key Features |

| Direct C-H Trifluoromethylation | Post-cyclization functionalization of 4-fluoroindole. |

| Domino Trifluoromethylation/Cyclization | One-pot formation of the trifluoromethylated indole from an acyclic precursor. |

Ligand- and Additive-Free Trifluoromethylation Methods

Recent advancements in organic synthesis have prioritized the development of trifluoromethylation reactions that proceed without the need for ligands and additives. These approaches offer advantages in terms of cost-effectiveness, simplified purification processes, and reduced environmental impact.

One notable method involves a highly selective copper-catalyzed C2-H trifluoromethylation of indoles. nih.govnih.gov This protocol utilizes a removable N-Boc directing group to achieve high regioselectivity for the C2 position. The reaction proceeds under ambient conditions in the absence of any external ligand or additive, using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source. nih.govnih.gov While this method has been demonstrated for a range of indole substrates, its specific application to 4-fluoroindole would be a logical extension.

Another significant advancement is the development of metal-free oxidative trifluoromethylation of indoles at the C2 position. nih.govnih.govresearchgate.netresearchgate.net This method employs the readily available and low-toxicity CF3SO2Na as the trifluoromethylating agent, with tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govresearchgate.net The reaction demonstrates high functional group tolerance, including compatibility with halogenated indoles. nih.gov Experimental evidence suggests that this transformation likely proceeds through a radical-mediated pathway. nih.govresearchgate.net

Table 1: Ligand- and Additive-Free C2-Trifluoromethylation of Indoles with CF3SO2Na

| Entry | Substrate (Indole Derivative) | Oxidant | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Indole | TBHP | CH3CN, 140 °C, 18 h | 66 | nih.govresearchgate.net |

| 2 | 1-Methylindole | TBHP | CH3CN, 140 °C, 18 h | 56 | researchgate.net |

| 3 | 5-Bromoindole | TBHP | CH3CN, 140 °C, 18 h | 54 | researchgate.net |

| 4 | 5-Iodoindole | TBHP | CH3CN, 140 °C, 18 h | 59 | researchgate.net |

| 5 | 7-Azaindole | TBHP | CH3CN, 140 °C, 18 h | 64 | nih.gov |

Radical and Photoredox-Catalyzed Synthetic Routes

Radical and photoredox-catalyzed reactions have emerged as powerful tools for the construction of complex molecules under mild conditions, offering unique pathways for the formation of C-CF3 bonds.

Visible-light photoredox catalysis has enabled the synthesis of 2-trifluoromethyl indoles through intramolecular radical cyclization. beilstein-journals.orgnih.govnih.govmdpi.comrsc.org One such approach involves the cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. rsc.org This method allows for the rapid construction of diverse 2-trifluoromethyl-3-acylindoles. rsc.org The reaction is initiated by a photoredox catalyst that facilitates the formation of a radical intermediate, which then undergoes cyclization. rsc.org

Another strategy utilizes the homolysis of Umemoto's reagent under visible light to generate a trifluoromethyl radical. beilstein-journals.orgnih.gov This radical can then participate in a cascade cyclization with an appropriately designed indole substrate, leading to the formation of trifluoromethylated polycyclic indole derivatives. beilstein-journals.orgnih.gov A key advantage of this method is that it can proceed without the need for a photocatalyst or a transition metal catalyst. beilstein-journals.orgnih.gov

Table 2: Visible-Light Induced Synthesis of Trifluoromethylated Indole Derivatives

| Starting Material | CF3 Source | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides | Internal | Ru(bpy)3Cl2, visible light | 2-Trifluoromethyl-3-acylindoles | Varies | rsc.org |

| Alkene-tethered indole | Umemoto's reagent | Visible light, no catalyst | Trifluoromethylated dihydropyrido[1,2-a]indolones | Moderate to Good | beilstein-journals.orgnih.gov |

| Inactivated alkenes | CF3Br | Visible light | Trifluoromethylated polycyclic indoles | Varies | mdpi.com |

Electrophilic trifluoromethylating reagents, such as those developed by Togni and Umemoto, are versatile sources of the trifluoromethyl group. tcichemicals.comenamine.netenamine.netwikipedia.orgresearchgate.netsigmaaldrich.comrsc.orgsigmaaldrich.comnih.govnih.govnih.gov While termed "electrophilic," these reagents can undergo single-electron transfer (SET) processes to generate trifluoromethyl radicals (CF3•). This radical species is then available to react with suitable substrates.

In the context of reductive trifluoromethylation, an external reductant or a photocatalyst in its excited state can donate an electron to the electrophilic CF3 reagent, leading to the formation of the CF3 radical. This radical can then add to an appropriate indole precursor, which upon subsequent reaction steps, can yield the desired 2-(trifluoromethyl)indole. The versatility of these reagents allows for the trifluoromethylation of a wide range of substrates, including heteroarenes. nih.gov The specific application to 4-fluoroindole would depend on the substrate scope of the particular catalytic system.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 2 Trifluoromethyl 1h Indole

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Fluoro-2-(trifluoromethyl)-1H-indole, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments provides a comprehensive picture of the atomic connectivity and electronic environment.

The ¹H NMR spectrum of 4-Fluoro-2-(trifluoromethyl)-1H-indole is expected to show distinct signals for the five protons in the molecule: one on the pyrrole (B145914) ring (H3), three on the benzene (B151609) ring (H5, H6, H7), and one attached to the nitrogen atom (N-H). The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the chemical shifts of the aromatic protons.

The H3 proton typically appears as a singlet or a finely split multiplet due to smaller long-range couplings. The protons on the benzene ring—H5, H6, and H7—exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The H5 proton signal is anticipated to be a doublet of doublets, split by H6 and the nearby C4-fluorine atom. The H7 proton would similarly show splitting from H6. The H6 proton is expected to appear as a triplet or a multiplet due to coupling with both H5 and H7. The N-H proton usually appears as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoro-2-(trifluoromethyl)-1H-indole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 8.5 - 9.5 | br s | - |

| H7 | ~7.4 | d | ³J(H7-H6) ≈ 8.0 |

| H6 | ~7.2 | t | ³J(H6-H7) ≈ 8.0, ³J(H6-H5) ≈ 8.0 |

| H5 | ~6.9 | dd | ³J(H5-H6) ≈ 8.0, ³J(H5-F4) ≈ 10.0 |

| H3 | ~6.7 | s or q | ⁴J(H3-F) ≈ 1-2 |

The ¹³C NMR spectrum provides critical information about the carbon framework. Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached fluorine and trifluoromethyl groups, which also introduce characteristic carbon-fluorine coupling (JCF).

The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF), typically in the range of 120-125 ppm. The carbon atom directly bonded to the fluorine at the C4 position will show a large one-bond coupling constant (¹JCF) and appear as a doublet. Other carbons in the benzene ring will also exhibit smaller two-, three-, or four-bond couplings to the C4-fluorine (²JCF, ³JCF, ⁴JCF), providing valuable data for unambiguous signal assignment.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-2-(trifluoromethyl)-1H-indole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C2 | ~130 | q | ²J(C2-F) ≈ 35-40 |

| C3 | ~105 | d | ³J(C3-F) ≈ 3-5 |

| C3a | ~125 | d | ²J(C3a-F) ≈ 10-15 |

| C4 | ~155 | d | ¹J(C4-F) ≈ 240-250 |

| C5 | ~110 | d | ²J(C5-F) ≈ 20-25 |

| C6 | ~122 | s | - |

| C7 | ~115 | d | ⁴J(C7-F) ≈ 2-4 |

| C7a | ~135 | s | - |

| -CF₃ | ~123 | q | ¹J(C-F) ≈ 270-280 |

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. thermofisher.com For 4-Fluoro-2-(trifluoromethyl)-1H-indole, two distinct signals are expected in the ¹⁹F NMR spectrum.

The first signal corresponds to the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃) at the C2 position. This signal is expected to appear as a singlet around -60 to -65 ppm (relative to CFCl₃). rsc.orgcolorado.edu The second signal, corresponding to the single fluorine atom at the C4 position, is anticipated to appear at a different chemical shift, typically in the range for aromatic fluorides (-110 to -120 ppm). This signal would likely be a multiplet due to coupling with the adjacent aromatic protons (H3 and H5). The large magnitude of fluorine-proton coupling constants provides clear structural insights. thermofisher.com

Table 3: Predicted ¹⁹F NMR Spectral Data for 4-Fluoro-2-(trifluoromethyl)-1H-indole

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C2-CF₃ | -60 to -65 | s |

| C4-F | -110 to -120 | m |

While less common, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the indole (B1671886) ring. For 4-Fluoro-2-(trifluoromethyl)-1H-indole, a single resonance would be expected. The chemical shift of this nitrogen is influenced by the electron-withdrawing substituents on the ring system. While specific experimental data for this compound is not widely published, the chemical shift would provide insight into the hybridization and electron density at the nitrogen center. Based on data for the parent compound 4-fluoroindole (B1304775), the nitrogen signal would be anticipated in the characteristic range for indole-type nitrogens. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Fluoro-2-(trifluoromethyl)-1H-indole, with the molecular formula C₉H₅F₄N, the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Beyond mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns, which helps to verify the molecular structure. Plausible fragmentation pathways for this molecule would include the loss of a trifluoromethyl radical (•CF₃) or the neutral loss of hydrogen fluoride (B91410) (HF).

Table 4: HRMS Data for 4-Fluoro-2-(trifluoromethyl)-1H-indole

| Parameter | Value |

| Molecular Formula | C₉H₅F₄N |

| Theoretical Exact Mass (Monoisotopic) | 203.03578 u |

| Common Fragmentation Pathways | [M-CF₃]⁺, [M-HF]⁺•, [M-HCN]⁺• |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Such an analysis would confirm the planarity of the bicyclic indole core. It would also reveal the precise orientation of the trifluoromethyl group relative to the ring. Furthermore, crystallographic data would detail the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonding involving the N-H group and fluorine atoms of neighboring molecules, as well as π-π stacking interactions between the aromatic indole rings. This information is crucial for understanding the molecule's properties in the solid state.

Table 5: Crystal Structure Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles, confirming connectivity. |

| Torsional Angles | Defines the conformation of flexible parts of the molecule, such as the orientation of the CF₃ group. |

| Intermolecular Interactions | Identifies and quantifies non-covalent interactions like hydrogen bonds and π-stacking that define the crystal packing. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the conformational landscape of 4-Fluoro-2-(trifluoromethyl)-1H-indole. By analyzing the vibrational modes of the molecule, specific bonds and their environments can be characterized.

Expected FT-IR and Raman Vibrational Modes:

The primary vibrational modes anticipated for 4-Fluoro-2-(trifluoromethyl)-1H-indole are associated with the N-H group of the indole ring, the aromatic C-H and C=C bonds, and the C-F and C-F bonds of the substituents.

N-H Stretching: A characteristic sharp peak is expected in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. The position and shape of this band can provide insights into hydrogen bonding interactions in the solid state or in solution.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene and pyrrole rings are anticipated to appear in the region of 3000-3150 cm⁻¹.

C=C Stretching: The aromatic carbon-carbon double bond stretching vibrations within the indole ring system would likely produce a series of bands in the 1400-1650 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the FT-IR spectrum, typically found in the range of 1000-1400 cm⁻¹. The fluorine atom attached to the benzene ring will also exhibit a C-F stretching vibration, likely in a similar region.

CF₃ Bending: The bending vibrations of the trifluoromethyl group would give rise to characteristic bands at lower wavenumbers.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for predicting the vibrational frequencies and intensities. These theoretical calculations can aid in the assignment of experimental spectra and provide a more detailed understanding of the molecule's vibrational behavior.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3150 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1650 | FT-IR, Raman |

| C-F Stretch (CF₃) | 1000 - 1400 | FT-IR |

| C-F Stretch (Aromatic) | 1000 - 1300 | FT-IR |

Note: The predicted frequency ranges are based on typical values for these functional groups and may vary for the specific molecule.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are relevant)

While 4-Fluoro-2-(trifluoromethyl)-1H-indole itself is not chiral, the introduction of a chiral center, for instance, through substitution at the indole nitrogen or another position, would necessitate the use of chiroptical spectroscopy to determine the enantiomeric purity and absolute configuration of the resulting derivatives. Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are instrumental in this regard.

Should a chiral derivative of 4-Fluoro-2-(trifluoromethyl)-1H-indole be synthesized, ECD spectroscopy would measure the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint of a specific enantiomer.

The determination of the absolute configuration would typically involve a comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations for a known stereoisomer. A good correlation between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration.

Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Derivative

| Chiroptical Technique | Parameter | Hypothetical Value | Application |

| ECD | Molar Ellipticity ([θ]) | Varies with wavelength | Determination of Absolute Configuration |

| VCD | Differential Absorbance | Varies with wavenumber | Conformational Analysis of Chiral Molecules |

Note: The values in this table are hypothetical and would be specific to a particular chiral derivative of 4-Fluoro-2-(trifluoromethyl)-1H-indole.

Theoretical and Computational Investigations of 4 Fluoro 2 Trifluoromethyl 1h Indole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the molecular structure and electronic properties of 4-Fluoro-2-(trifluoromethyl)-1H-indole. These computational tools allow for the precise determination of the molecule's three-dimensional geometry at its lowest energy state and a detailed understanding of its molecular orbitals.

Geometry Optimization: Geometry optimization is performed to find the most stable arrangement of atoms in the molecule. For substituted indoles, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for this purpose, offering a balance between accuracy and computational cost. nih.govnih.gov The presence of the fluorine atom at the C4 position and the trifluoromethyl group at the C2 position introduces significant electronic and steric influences that shape the final geometry. The planarity of the bicyclic indole (B1671886) ring is largely maintained, but minor deviations can occur.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C2-C3 | ~1.37 Å |

| Bond Length | C3-C3a | ~1.44 Å |

| Bond Length | C4-F | ~1.36 Å |

| Bond Length | C2-CF₃ | ~1.51 Å |

| Bond Angle | C7a-N1-C2 | ~109° |

| Bond Angle | N1-C2-C3 | ~111° |

| Bond Angle | C3a-C4-F | ~119° |

Electronic Structure: The electronic character of the indole is significantly modulated by the two fluorine-containing substituents. The fluorine atom acts as a weak π-donor through resonance but a strong σ-acceptor due to its high electronegativity. The trifluoromethyl group is a powerful electron-withdrawing group. These effects influence the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the pyrrole (B145914) ring of the indole system, which is rich in π-electrons. libretexts.org The LUMO, conversely, is expected to have significant contributions from the trifluoromethyl group and the C2-C3 bond. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net The presence of strong electron-withdrawing groups generally lowers both HOMO and LUMO energy levels and can reduce the energy gap.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical stability and reactivity |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, providing valuable data for structural confirmation and analysis. eurjchem.com

NMR Spectroscopy: DFT calculations are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is a common approach. The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The electron-withdrawing nature of the F and CF₃ groups will cause downfield shifts for nearby protons and carbons. For instance, the proton at C3 and the carbons C2, C3, and C4 are expected to be significantly affected. The ¹⁹F NMR spectrum would show two distinct signals: one for the C4-F and another for the CF₃ group, with the latter appearing as a singlet.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in the assignment of experimental IR and Raman spectra. thermofisher.com Characteristic vibrational modes for 4-Fluoro-2-(trifluoromethyl)-1H-indole would include the N-H stretch (typically above 3400 cm⁻¹), C-H stretching in the aromatic ring (~3100 cm⁻¹), C=C stretching modes within the indole ring (1400-1600 cm⁻¹), and strong C-F stretching vibrations associated with both the fluoro and trifluoromethyl groups (typically in the 1000-1350 cm⁻¹ region). researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. Indole itself exhibits characteristic absorption bands around 220 nm and 260-290 nm. The substitution pattern on 4-Fluoro-2-(trifluoromethyl)-1H-indole is expected to cause shifts (either bathochromic or hypsochromic) in these absorption maxima (λ_max) due to the alteration of the electronic structure.

| Spectroscopy | Parameter | Predicted Value/Region |

|---|---|---|

| ¹H NMR | δ(H3) | ~6.8 ppm |

| ¹³C NMR | δ(C2) | ~135 ppm (quartet, ¹J_CF) |

| ¹⁹F NMR | δ(CF₃) | ~ -61 ppm |

| IR | ν(N-H) | ~3450 cm⁻¹ |

| IR | ν(C-F) | 1000-1350 cm⁻¹ |

| UV-Vis | λ_max | ~225 nm, ~270 nm |

Analysis of Aromaticity and Electron Density Distributions in Substituted Indoles

The substituents at the C4 and C2 positions have a profound impact on the electron density distribution and aromaticity of the indole core. The indole molecule is considered π-excessive, meaning the five-membered ring has a higher electron density than the benzene (B151609) ring, making it susceptible to electrophilic attack, primarily at the C3 position. libretexts.orgquora.com

Electron Density Distribution: Molecular Electrostatic Potential (MEP) surfaces are computed to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 4-Fluoro-2-(trifluoromethyl)-1H-indole, the MEP would show a region of high electron density (negative potential, typically colored red) over the pyrrole ring, particularly around the C3 position, despite the electron-withdrawing groups. The region around the N-H proton would show a positive potential (blue), indicating its acidic nature. The highly electronegative fluorine atoms of the CF₃ group and the C4-F would create localized regions of negative potential.

Aromaticity: The aromaticity of the indole system can be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of each ring; large negative values indicate significant aromatic character. The introduction of electron-withdrawing groups can sometimes slightly decrease the aromaticity of the heterocyclic ring by pulling electron density away. However, the fundamental aromatic nature of both the benzene and pyrrole rings is expected to be preserved.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. nih.gov This allows for a rational understanding of synthetic routes leading to molecules like 4-Fluoro-2-(trifluoromethyl)-1H-indole.

One common route to 2-(trifluoromethyl)indoles involves the cyclization of 2-alkynylanilines in the presence of a trifluoromethylating agent. organic-chemistry.org DFT calculations can model this domino trifluoromethylation/cyclization process. The reaction pathway would be mapped by locating the transition state (a first-order saddle point on the potential energy surface) for each elementary step. The calculated activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of the reaction. For example, modeling the intramolecular cyclization step would involve identifying the transition state where the new N-C bond is being formed. Such studies can explain regioselectivity and the influence of different protecting groups or catalysts on the reaction outcome. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While the indole ring system is rigid, the trifluoromethyl group can rotate around the C2-C(F₃) single bond. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape and rotational energy barrier of this group. nih.gov MD simulations track the atomic motions of a molecule over time, providing insights into its dynamic behavior. nih.gov

Conformational Analysis: For the CF₃ group, a potential energy surface scan can be performed by systematically rotating the group and calculating the energy at each step. This would likely reveal a preferred low-energy conformation where steric hindrance with the N-H group and the C3-H bond is minimized. The energy barrier to rotation is typically low for a CF₃ group, allowing for rapid rotation at room temperature. rsc.org

Derivatization and Functionalization Strategies of 4 Fluoro 2 Trifluoromethyl 1h Indole Scaffolds

Introduction of Additional Halogens and Pseudohalogens onto the Indole (B1671886) Ring

The introduction of additional halogen atoms or pseudohalogens onto the 4-fluoro-2-(trifluoromethyl)-1H-indole ring provides valuable handles for further synthetic transformations, particularly cross-coupling reactions. The electron-withdrawing nature of the existing fluoro and trifluoromethyl substituents influences the regioselectivity of electrophilic halogenation.

For the related 2-(trifluoromethyl)-1H-indole, halogenation has been shown to occur selectively at the C3-position. This preference is attributed to the electronic properties of the indole ring, where the C3 position is generally the most nucleophilic. Standard halogenating agents can be employed for these transformations. For instance, N-chlorosuccinimide (NCS) is effective for chlorination, while elemental bromine (Br₂) can be used for bromination. Iodination can be achieved with reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a base. It is anticipated that 4-fluoro-2-(trifluoromethyl)-1H-indole would exhibit similar reactivity, leading to the formation of 3-halo-4-fluoro-2-(trifluoromethyl)-1H-indoles.

The introduction of pseudohalogens, such as the cyano group, can also be accomplished. While direct cyanation of the indole ring can be challenging, the conversion of a halogenated intermediate, for example, a 3-bromo derivative, via transition-metal-catalyzed cyanation is a viable route.

Table 1: Halogenation of 2-(Trifluoromethyl)-1H-indole Analogs

| Halogenating Agent | Resulting Halogen at C3 |

|---|---|

| N-Chlorosuccinimide (NCS) | Chloro |

| Bromine (Br₂) | Bromo |

Formation of Organometallic Derivatives for Further Cross-Coupling

The preparation of organometallic derivatives of 4-fluoro-2-(trifluoromethyl)-1H-indole is a key step for their participation in a wide array of cross-coupling reactions. The primary methods for generating such species involve metal-halogen exchange or direct C-H activation (metalation).

Boronic Esters and Acids: The synthesis of indolylboronic esters is a common strategy to prepare substrates for Suzuki-Miyaura coupling reactions. This is typically achieved through the reaction of a lithiated indole intermediate with a borate (B1201080) ester, such as triisopropyl borate, followed by hydrolysis or esterification with pinacol. For 4-fluoro-2-(trifluoromethyl)-1H-indole, prior halogenation at a specific position (e.g., C3, C5, C6, or C7) would be necessary to facilitate metal-halogen exchange with an organolithium reagent like n-butyllithium or a Grignard reagent. Subsequent trapping with a borate ester would yield the desired boronic ester.

Organozinc and Organomagnesium (Grignard) Reagents: Grignard reagents can be prepared from the corresponding halogenated indoles by reaction with magnesium metal. The presence of the trifluoromethyl group can sometimes complicate this process, but the use of activated magnesium or specific reaction conditions can facilitate the formation of the organomagnesium species. Similarly, organozinc reagents can be generated, often from the corresponding organolithium or Grignard reagent, and offer complementary reactivity in cross-coupling reactions.

Organolithium Species: Direct deprotonation of the indole ring with a strong base (lithiation) can generate organolithium intermediates. The regioselectivity of this process is influenced by the directing effects of the existing substituents and any N-protecting group. For N-H indoles, deprotonation of the nitrogen is the most favorable process. Therefore, N-protection is crucial for directing C-H lithiation to other positions on the ring.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the functionalization of the 4-fluoro-2-(trifluoromethyl)-1H-indole scaffold. These reactions typically require a halogenated or organometallic indole derivative as one of the coupling partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. A halogenated 4-fluoro-2-(trifluoromethyl)-1H-indole can be coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids to introduce new carbon-based substituents.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A halogenated 4-fluoro-2-(trifluoromethyl)-1H-indole can be reacted with various alkynes to introduce alkynyl moieties, which are versatile functional groups for further transformations.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. This allows for the introduction of vinyl groups onto the 4-fluoro-2-(trifluoromethyl)-1H-indole core. The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst, ligands, and reaction conditions.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an amine with an aryl halide. A halogenated 4-fluoro-2-(trifluoromethyl)-1H-indole can be coupled with a diverse range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles to synthesize N-arylated indole derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide | C-C |

| Sonogashira | Terminal Alkyne + Organic Halide | C-C (sp²-sp) |

| Heck | Alkene + Organic Halide | C-C (sp²-sp²) |

Directed Ortho-Metalation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a directing metalating group (DMG). For the 4-fluoro-2-(trifluoromethyl)-1H-indole scaffold, an N-protecting group that can also act as a DMG is essential for this approach. Suitable protecting groups include pivaloyl (Piv), carbamoyl, or triisopropylsilyl (TIPS).

Once the indole nitrogen is protected, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at a specific ortho position. The regioselectivity is governed by the directing ability of the DMG and the electronic and steric influence of the existing substituents. For an N-protected 4-fluoro-2-(trifluoromethyl)-1H-indole, the most likely positions for directed metalation are C7 (ortho to the nitrogen) and C3. The fluorine at C4 may also influence the acidity of adjacent protons.

The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Table 3: Examples of Electrophiles for Trapping Lithiated Indoles

| Electrophile | Introduced Functional Group |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |

| Alkyl halides | Alkyl |

| N,N-Dimethylformamide (DMF) | Formyl (aldehyde) |

| Iodine (I₂) | Iodo |

Side-Chain Modifications and Elaborations of Derived Intermediates

The functional groups introduced onto the 4-fluoro-2-(trifluoromethyl)-1H-indole ring through the aforementioned strategies can serve as starting points for further chemical modifications and elaborations. This allows for the construction of more complex molecules with diverse functionalities.

For example, a formyl group introduced at the C3 position can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or participation in condensation reactions to form larger conjugated systems. A carboxylic acid can be converted into esters, amides, or other acid derivatives.

An alkynyl group introduced via Sonogashira coupling is a particularly versatile handle. It can participate in cycloaddition reactions, be reduced to the corresponding alkene or alkane, or undergo further coupling reactions. Similarly, amino groups introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used as a directing group for further functionalization.

These side-chain modifications are crucial for building molecular complexity and for the synthesis of target molecules with specific biological activities or material properties. The robust nature of the 4-fluoro-2-(trifluoromethyl)-1H-indole core generally allows for a wide range of chemical transformations to be performed on the appended side chains.

Applications of 4 Fluoro 2 Trifluoromethyl 1h Indole in Advanced Chemical Research

Utilization as a Privileged Scaffold in Ligand Design Studies

The indole (B1671886) nucleus is a recurring motif in numerous natural products and FDA-approved drugs, demonstrating its versatility in interacting with various biological receptors. nih.goveurekaselect.comnih.gov When functionalized with fluorine and a trifluoromethyl group, as in 4-Fluoro-2-(trifluoromethyl)-1H-indole, the scaffold's properties are finely tuned for drug design applications.

Key Attributes for Ligand Design:

Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable multipolar interactions with the backbones of proteins, potentially increasing ligand binding affinity by 5- to 10-fold. researchgate.net

Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

Modulated Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. This allows for the optimization of a ligand's ability to cross cell membranes.

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a specific target.

Derivatives of fluorinated indoles have been explored as inhibitors for various therapeutic targets. For instance, fluorinated indole derivatives have been investigated for their potential as anti-lung cancer agents by targeting the T790M active binding domain of the Epidermal Growth Factor Receptor (EGFR). mdpi.com While direct studies on 4-Fluoro-2-(trifluoromethyl)-1H-indole are specific, the principles established with analogous structures underscore its potential as a privileged scaffold.

| Property | Influence of Fluoro- and Trifluoromethyl- Groups | Relevance in Ligand Design |

|---|---|---|

| Binding Affinity | Can form multipolar interactions with protein backbones. researchgate.net | Increases potency of the inhibitor/ligand. |

| Metabolic Stability | C-F bonds are resistant to enzymatic cleavage. | Improves pharmacokinetic profile and bioavailability. |

| Lipophilicity | Increases lipophilicity, affecting membrane permeability. | Optimizes ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

| pKa | The high electronegativity of fluorine can alter the acidity/basicity of nearby functional groups. | Affects ionization state at physiological pH and receptor interaction. |

Development of Fluoro- and Trifluoromethylated Chemical Probes for Research

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) isotope make it an excellent sensor for molecular interactions. cfplus.cznih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a clear window for observing the behavior of fluorinated molecules without background noise. cfplus.czresearchgate.net

4-Fluoro-2-(trifluoromethyl)-1H-indole is an ideal candidate for developing such probes due to the presence of two distinct fluorine environments: the single fluorine atom on the benzene (B151609) ring and the three equivalent fluorine atoms of the trifluoromethyl group. These groups can be used to monitor interactions with proteins, nucleic acids, and other biological molecules. cfplus.cz

Applications in Probe Development:

¹⁹F NMR Spectroscopy: Changes in the chemical environment around the fluorinated indole scaffold upon binding to a target result in shifts in the ¹⁹F NMR signal. This allows for the detection and characterization of binding events.

Screening and Fragment-Based Drug Discovery (FBDD): Libraries of small, fluorinated molecules can be screened against a biological target. Hits can be identified through changes in the ¹⁹F NMR spectrum, providing a powerful tool for lead discovery.

In-vivo pH Sensing: Specially designed trifluoromethyl-containing compounds have been developed as ¹⁹F NMR pH indicators for non-invasive assessment of pH in vivo, which is crucial for studying tumor microenvironments. nih.gov

The development of "clickable" fluoroalkyl azides has further simplified the process of creating ¹⁹F NMR probes, allowing for their easy incorporation into larger molecular systems for high-throughput screening. cfplus.cz

Contribution to the Synthesis of Complex Heterocyclic Systems and Building Blocks

Fluorinated indoles are valuable building blocks in organic synthesis, providing a platform for the construction of more complex, biologically active heterocyclic compounds. sigmaaldrich.comnih.gov 4-Fluoro-2-(trifluoromethyl)-1H-indole serves as a versatile precursor due to the multiple reaction sites on the indole ring that can be selectively functionalized.

For example, the C3 position of the indole ring is highly nucleophilic and can readily react in Friedel-Crafts type reactions to form new carbon-carbon bonds. nih.govbeilstein-journals.org This reactivity allows for the introduction of various substituents to build complex molecular architectures. Furthermore, the nitrogen atom of the indole can be alkylated or acylated, and the benzene ring can undergo further substitution, offering multiple avenues for diversification.

Recent synthetic methodologies have focused on creating diverse trifluoromethyl-containing indoles and indolines through palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov Other novel, metal-free methods have been developed to access 2-trifluoromethyl indoles from simple anilines, highlighting the ongoing innovation in synthesizing these important building blocks. nih.gov

| Position | Type of Reaction | Example |

|---|---|---|

| N1 (Nitrogen) | N-Alkylation / N-Arylation | Reaction with alkyl halides or aryl boronic acids. |

| C2 | Directed ortho-lithiation, C-H functionalization. ossila.com | Introduction of various electrophiles. |

| C3 | Electrophilic Substitution (e.g., Friedel-Crafts). nih.govbeilstein-journals.org | Alkylation, acylation, and formation of diindolylmethanes. |

| Benzene Ring | Nucleophilic Aromatic Substitution (SNAr). acs.org | Displacement of the fluorine atom by various nucleophiles. |

Role in the Exploration of Novel Reaction Methodologies

The unique electronic properties of 4-Fluoro-2-(trifluoromethyl)-1H-indole, imparted by the electron-withdrawing fluorine and trifluoromethyl groups, make it an interesting substrate for developing new synthetic methods. Researchers explore the reactivity of such highly functionalized molecules to pioneer novel transformations.

Areas of exploration include:

C-H Functionalization: Developing new catalysts and conditions for the direct and selective substitution of carbon-hydrogen bonds on the indole ring is a major area of modern organic chemistry. researchgate.netumich.edu The electronic nature of this specific indole can influence the regioselectivity and efficiency of such reactions.

Catalyst Development: The synthesis of complex molecules often relies on transition-metal catalysis. Using substrates like 4-Fluoro-2-(trifluoromethyl)-1H-indole helps in testing the scope and limitations of new catalytic systems. For example, methods for the trifluoromethylation of heterocycles are continually being refined. acs.orgresearchgate.net

Flow Chemistry: Novel synthetic routes, such as the continuous-flow synthesis of trifluoromethylated N-fused heterocycles, offer significant advantages over traditional batch methods in terms of safety, scalability, and efficiency. acs.org The synthesis of fluorinated indoles and their derivatives are prime candidates for optimization using these advanced techniques.

Integration into Advanced Materials Research

The application of indole derivatives extends beyond pharmaceuticals into the realm of materials science. Fluorinated organic molecules are of considerable interest for their potential use in organic electronics and functional polymers due to their unique photophysical properties and high thermal stability. sigmaaldrich.comman.ac.uk

While specific research integrating 4-Fluoro-2-(trifluoromethyl)-1H-indole into materials is emerging, related fluorinated indoles have shown promise in several areas:

Organic Light-Emitting Diodes (OLEDs): Indole derivatives can be used as building blocks for the synthesis of materials with blue photoluminescence, a key component in display technology. ossila.com

Dye-Sensitized Solar Cells (DSSCs): Expanded indole-based structures have been utilized as donor units in sensitizer (B1316253) dyes for solar cells, achieving high power conversion efficiencies. ossila.com

Functional Polymers: The incorporation of indole rings into polymer chains can impart desirable properties such as thermal stability, electroactivity, and fluorescence, making them suitable for various advanced applications.

The presence of both fluoro and trifluoromethyl groups in 4-Fluoro-2-(trifluoromethyl)-1H-indole suggests it could be a valuable monomer or precursor for creating new functional materials with tailored electronic and physical properties. ossila.com

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Cost-Effective Synthetic Routes

The synthesis of fluorinated and trifluoromethylated indoles often relies on methods that can be resource-intensive and may not align with the principles of green chemistry. Future research will likely focus on developing more sustainable and economically viable synthetic pathways to 4-Fluoro-2-(trifluoromethyl)-1H-indole.

Key areas of exploration include:

Green Chemistry Approaches: The application of green chemistry principles, such as the use of microwave irradiation, could lead to more environmentally friendly synthetic methods. tandfonline.com These techniques often result in shorter reaction times, reduced energy consumption, and the use of less hazardous solvents. tandfonline.com The development of one-pot, multi-component reactions is another avenue that could enhance the efficiency and sustainability of the synthesis. researchgate.net

Continuous Flow Chemistry: Continuous-flow synthesis offers a promising alternative to traditional batch processing, providing better control over reaction parameters, improved safety, and the potential for scalability. acs.org Developing a continuous-flow route for 4-Fluoro-2-(trifluoromethyl)-1H-indole could lead to a more efficient and cost-effective manufacturing process. acs.org

Table 1: Comparison of Synthetic Approaches for Fluorinated Indoles

| Synthetic Approach | Potential Advantages for 4-Fluoro-2-(trifluoromethyl)-1H-indole | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for higher yields. tandfonline.com | Optimization of reaction conditions and catalyst systems. tandfonline.com |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. acs.org | Development of robust and efficient flow reactor setups. acs.org |

| Use of Cost-Effective Reagents | Significant reduction in production costs. nih.gov | Exploration of novel and abundant sources for trifluoromethylation. nih.gov |

| Metal-Free Synthesis | Avoids the use of expensive and potentially toxic metal catalysts. nih.gov | Discovery of new organic catalysts and reaction pathways. nih.gov |

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling rapid and accurate prediction of molecular properties and synthetic routes. nih.govmdpi.com For 4-Fluoro-2-(trifluoromethyl)-1H-indole, these technologies present a significant opportunity to accelerate its development.

Future applications in this area include:

Synthesis Prediction: AI-powered tools can analyze vast databases of chemical reactions to predict the most efficient and viable synthetic routes for a target molecule. nih.govacs.org This can save considerable time and resources in the laboratory by identifying promising pathways and avoiding those with a low probability of success. rjptonline.org

Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical and biological properties, such as solubility, toxicity, and binding affinity to specific protein targets. mdpi.com This allows for the in silico screening of virtual derivatives of 4-Fluoro-2-(trifluoromethyl)-1H-indole to identify candidates with the most desirable characteristics for a particular application.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties for a specific biological target. researchgate.net By providing the model with the desired activity profile, it can generate novel indole (B1671886) derivatives, including variations of 4-Fluoro-2-(trifluoromethyl)-1H-indole, that have a high likelihood of being active. nih.gov

Exploration of Unprecedented Reactivity Patterns and Derivatization Chemistries

The electron-withdrawing nature of both the fluorine and trifluoromethyl groups can lead to unique reactivity patterns in the indole ring of 4-Fluoro-2-(trifluoromethyl)-1H-indole. A deeper understanding of this reactivity is crucial for its effective utilization.

Key research directions include:

Exploring Electrophilic and Nucleophilic Reactions: Investigating the regioselectivity of various electrophilic and nucleophilic substitution reactions on the indole core will be essential for creating a diverse library of derivatives. The presence of the trifluoromethyl group at the 2-position makes the indole a reactive molecule towards electrophiles. mdpi.com

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. Developing selective C-H functionalization methods for different positions on the 4-Fluoro-2-(trifluoromethyl)-1H-indole ring would provide a highly efficient route to novel derivatives.

Novel Cyclization and Annulation Reactions: The unique electronic properties of the molecule may enable novel cyclization and annulation reactions, leading to the formation of more complex heterocyclic systems with potentially interesting biological activities. Radical cascade cyclization has been shown to be an effective method for synthesizing trifluoromethylated indole derivatives. nih.gov

Advanced In Silico Modeling for Predicting Compound Properties and Interactions

Computational chemistry and molecular modeling are indispensable tools for understanding the behavior of molecules at the atomic level. For 4-Fluoro-2-(trifluoromethyl)-1H-indole, in silico methods can provide valuable insights into its properties and potential biological interactions.

Future research in this area will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to accurately predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. journaleras.com These calculations can help to rationalize observed reactivity and guide the design of new experiments.

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of 4-Fluoro-2-(trifluoromethyl)-1H-indole and its derivatives to specific protein targets. nepjol.inforesearchgate.net This is a crucial step in the drug discovery process, allowing for the prioritization of compounds for experimental testing. nih.gov

Molecular Dynamics Simulations: Molecular dynamics simulations can provide a dynamic picture of how the compound interacts with its biological target over time. This can reveal important information about the stability of the complex and the key interactions that contribute to binding.

Table 2: In Silico Modeling Techniques and Their Applications

| Modeling Technique | Application for 4-Fluoro-2-(trifluoromethyl)-1H-indole | Predicted Outcomes |

|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | Predicting electronic properties and reactivity. journaleras.com | Electron density distribution, orbital energies, reaction pathways. journaleras.com |

| Molecular Docking | Predicting binding to biological targets. nepjol.inforesearchgate.net | Binding affinity, binding pose, key intermolecular interactions. nepjol.info |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound in a biological environment. | Conformational changes, stability of ligand-protein complexes. |

Synergistic Integration of Synthetic and Computational Approaches in Indole Research

The future of research on 4-Fluoro-2-(trifluoromethyl)-1H-indole will undoubtedly rely on a close integration of synthetic chemistry and computational methods. This synergistic approach will enable a more rapid and efficient exploration of the chemical space around this promising scaffold.

The integrated workflow would typically involve:

Computational Design: Using AI and in silico modeling to design novel derivatives of 4-Fluoro-2-(trifluoromethyl)-1H-indole with predicted desirable properties. researchgate.net

Synthesis Prediction: Employing AI tools to predict the most efficient synthetic routes to the designed compounds. nih.gov

Automated Synthesis: Utilizing automated synthesis platforms to rapidly synthesize the target molecules.

Experimental Validation: Testing the synthesized compounds in relevant biological assays to validate the computational predictions.

Iterative Refinement: Using the experimental data to refine the computational models and design the next generation of compounds in a continuous design-make-test-analyze cycle.

This integrated approach has the potential to significantly accelerate the discovery and development of new molecules based on the 4-Fluoro-2-(trifluoromethyl)-1H-indole scaffold for a wide range of applications.

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-2-(trifluoromethyl)-1H-indole, and how can purity be validated?

Methodological Answer: Synthesis often involves electrophilic substitution or transition-metal catalysis. For example, fluorinated indoles can be synthesized via Vilsmeier-Haack formylation (using POCl₃ and DMF) followed by fluorination . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures is another approach, yielding intermediates in ~42% after column chromatography (70:30 ethyl acetate/hexane eluent) . Purity validation typically combines ¹H/¹³C/¹⁹F NMR, TLC, and high-resolution mass spectrometry (HRMS) to confirm structure and rule out byproducts .

Q. How do researchers characterize the electronic effects of fluorine and trifluoromethyl substituents on indole reactivity?

Methodological Answer: Electronic effects are studied via computational modeling (DFT) and spectroscopic analysis. The electron-withdrawing trifluoromethyl group reduces electron density at the indole core, impacting nucleophilic substitution or cyclization reactions. Fluorine’s inductive effect can be quantified using ¹⁹F NMR chemical shifts, which correlate with electronic environments . Comparative studies with non-fluorinated analogs (e.g., 2-methylindole) reveal shifts in reaction rates or regioselectivity .

Q. What are the key challenges in isolating fluorinated indole derivatives, and how are they addressed?

Methodological Answer: Fluorinated indoles often exhibit low solubility in polar solvents, requiring optimized extraction (e.g., ethyl acetate/water partitioning) . Purification challenges include separating regioisomers (e.g., 4-fluoro vs. 5-fluoro derivatives), resolved via reverse-phase HPLC or gradient elution chromatography . Hydrophobic trifluoromethyl groups may necessitate silica gel modified with C18 ligands for effective separation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for fluorinated indoles be resolved?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 93 K) enhances resolution of weak interactions, such as N–H⋯π bonding in 4-fluoroindoles . When crystallographic data conflicts with NMR (e.g., unexpected tautomers), synchrotron radiation or neutron diffraction clarifies proton positions. For example, SC-XRD of 2-(4-fluorophenyl)-3-methyl-1H-indole confirmed non-classical hydrogen bonding along the [001] axis . Dynamic NMR at variable temperatures may also resolve fluxional behavior .

Q. What strategies optimize the cytotoxicity of 4-Fluoro-2-(trifluoromethyl)-1H-indole derivatives in drug discovery?

Methodological Answer: Structure-activity relationship (SAR) studies focus on modifying substituents at positions 3 and 5. For instance, introducing thiosemicarbazone moieties at C3 enhances antitubercular activity . Primary cytotoxicity screening uses MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values of derivatives. Molecular docking into targets like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) identifies binding interactions, guiding further functionalization (e.g., morpholino/piperidinomethyl groups) .

Q. How are fluorinated byproducts managed during large-scale synthesis to meet environmental regulations?

Methodological Answer: Fluorinated waste (e.g., HF byproducts) requires neutralization with CaCO₃ before disposal . Closed-loop systems with scrubbers capture volatile trifluoromethyl intermediates. Solvent recovery via fractional distillation (e.g., DMF reuse) minimizes hazardous waste. Compliance with EPA DSSTox guidelines ensures proper documentation of fluorinated byproducts .

Q. What advanced techniques validate intermolecular interactions in fluorinated indole crystals?

Methodological Answer: Beyond SC-XRD, Hirshfeld surface analysis quantifies close contacts (e.g., F⋯H interactions). For 4-Fluoro-2-(trifluoromethyl)-1H-indole, this reveals fluorine’s role in π-stacking and van der Waals networks . Solid-state NMR (¹⁹F CP/MAS) complements crystallography by probing dynamic fluorine environments in amorphous regions .

Q. How do researchers reconcile discrepancies in bioactivity data across fluorinated indole analogs?

Methodological Answer: Contradictory bioactivity (e.g., varying IC₅₀ values) may stem from metabolic stability differences. Microsomal assays (e.g., liver S9 fractions) assess susceptibility to cytochrome P450 oxidation. Parallel artificial membrane permeability assays (PAMPA) differentiate cellular uptake rates. Statistical tools like principal component analysis (PCA) correlate substituent lipophilicity (logP) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.